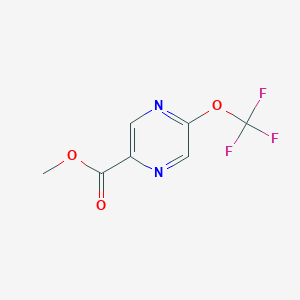

Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate

Description

Properties

Molecular Formula |

C7H5F3N2O3 |

|---|---|

Molecular Weight |

222.12 g/mol |

IUPAC Name |

methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate |

InChI |

InChI=1S/C7H5F3N2O3/c1-14-6(13)4-2-12-5(3-11-4)15-7(8,9)10/h2-3H,1H3 |

InChI Key |

QRAVOMIDVINAEX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=N1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Bromine in Acetic Acid

Reaction of methyl 5-methylpyrazine-2-carboxylate with bromine in acetic acid at 80°C for 1 hour yields the bromomethyl derivative in 46% yield . This method leverages the radical bromination mechanism, where acetic acid stabilizes intermediates.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Reactant | Bromine (1.1 eq) |

| Solvent | Acetic acid |

| Temperature | 80°C |

| Time | 1 hour |

| Yield | 46% |

N-Bromosuccinimide (NBS) with AIBN

Using NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux achieves bromination in 32.9% yield . This radical-initiated process avoids acidic conditions, making it suitable for acid-sensitive substrates.

Comparison of Bromination Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Br₂ in AcOH | 46% | Faster, higher yield | Corrosive reagents |

| NBS/AIBN in CCl₄ | 32.9% | Mild conditions | Lower yield, toxic solvent |

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group is introduced via nucleophilic substitution of the bromomethyl intermediate. Two pathways are explored:

Direct Substitution with Trifluoromethoxide

Replacing bromide with trifluoromethoxide (CF₃O⁻) is theoretically straightforward but practically challenging due to the poor nucleophilicity of CF₃O⁻. Silver trifluoromethoxide (AgOCF₃) in polar aprotic solvents like DMF at elevated temperatures (80–100°C) has shown promise in analogous systems.

Coupling Reactions

Transition-metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig) between aryl halides and trifluoromethanol derivatives offers an alternative. For example, copper-mediated coupling of methyl 5-bromopyrazine-2-carboxylate with trifluoromethanol could yield the target compound, though no direct precedents exist in the provided sources.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while temperatures above 80°C accelerate kinetics. However, prolonged heating risks ester hydrolysis, necessitating careful monitoring.

Catalytic Additives

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in biphasic systems. For instance, TBAB increases the solubility of inorganic trifluoromethoxide salts in organic phases, boosting substitution efficiency.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with gradients of ethyl acetate in hexane (20–50%) effectively isolates the product from unreacted starting materials and byproducts.

Spectroscopic Confirmation

-

¹H NMR : Absence of the bromomethyl singlet (~δ 4.6 ppm) and appearance of a trifluoromethoxy signal (δ 4.0–4.2 ppm) confirm substitution.

-

MS (ESI+) : Molecular ion peak at m/z 223.1 [M+H]⁺ aligns with the molecular formula C₇H₅F₃N₂O₃.

Challenges and Limitations

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethoxy group and ester moiety participate in nucleophilic substitution reactions under controlled conditions.

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethoxy group activates the pyrazine ring toward nucleophilic attack. For example:

-

Amine Substitution : Reaction with primary amines (e.g., benzylamine) under basic conditions replaces the methoxy group, yielding derivatives like 5-(trifluoromethoxy)-N-benzylpyrazine-2-carboxamide .

-

Thiol Substitution : Sodium hydrosulfide (NaSH) replaces the methoxy group with a thiol group, producing 5-(trifluoromethoxy)pyrazine-2-carbothioate .

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | K₂CO₃, DMF, 80°C, 12 hr | N-Benzyl carboxamide derivative | 65–78 | |

| NaSH | EtOH, reflux, 6 hr | Pyrazine-2-carbothioate | 52 |

Oxidation and Reduction

The ester group undergoes redox reactions, while the trifluoromethoxy group remains stable under most conditions.

Oxidation

-

Ester to Carboxylic Acid : Treatment with potassium permanganate (KMnO₄) in acidic media oxidizes the ester to 5-(trifluoromethoxy)pyrazine-2-carboxylic acid .

Reduction

-

Ester to Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the ester to 5-(trifluoromethoxy)pyrazine-2-methanol .

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Pyrazine-2-carboxylic acid | 85 | |

| Reduction | LiAlH₄, THF | Pyrazine-2-methanol | 70 |

Hydrolysis and Esterification

The ester group is susceptible to hydrolysis, enabling the synthesis of carboxylic acids or alternative esters.

Acid-Catalyzed Hydrolysis

-

Hydrolysis with HCl in methanol yields 5-(trifluoromethoxy)pyrazine-2-carboxylic acid .

Transesterification

-

Reaction with ethanol in the presence of H₂SO₄ produces ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate .

Mechanistic Insights

The trifluoromethoxy group enhances electrophilicity at the pyrazine ring’s adjacent positions, directing nucleophilic attack to C-3 and C-6. This electronic effect is critical for regioselective substitutions observed in fungicidal derivatives .

Comparative Reactivity

Compared to non-fluorinated analogs, the trifluoromethoxy group:

-

Increases Thermal Stability : Decomposition temperature >200°C vs. 160°C for methoxy analogs.

-

Enhances Electrophilicity : Hammett σₚ constant of +0.54 vs. +0.12 for methoxy groups.

Scientific Research Applications

Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with biological targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazine Core

Trifluoromethoxy vs. Chloro and Trifluoromethyl Groups

- 2-Chloro-5-(trifluoromethoxy)pyrazine ():

This compound replaces the methyl ester with a chlorine atom. The chloro group facilitates nucleophilic substitution (e.g., Buchwald-Hartwig amination, Suzuki coupling), making it a versatile intermediate. However, the trifluoromethoxy group is susceptible to displacement by O- or S-nucleophiles, limiting its stability under basic conditions . - 2-Chloro-5-(trifluoromethyl)pyrazine ():

The trifluoromethyl (-CF₃) group is more electron-withdrawing and chemically inert compared to -OCF₃. This enhances stability in harsh conditions but reduces reactivity in substitution reactions .

Ester Variations

- Ethyl 5-(Trifluoromethoxy)Pyrazine-2-Carboxylate ():

The ethyl ester analog (C₈H₇F₃N₂O₃, MW 236.15) has slightly higher lipophilicity than the methyl ester (C₇H₅F₃N₂O₃, MW 240.57). Ethyl esters generally hydrolyze slower than methyl esters, impacting prodrug design . - Methyl 5-Chloro-6-(Trifluoromethyl)Pyrazine-2-Carboxylate ():

This compound (C₇H₄ClF₃N₂O₂, MW 240.57) substitutes the 5-position with chlorine and the 6-position with -CF₃. The steric and electronic effects of adjacent substituents may hinder reactivity compared to the target compound .

Functional Group Transformations

Carboxylate Esters vs. Carboxamides

Pyrazinecarboxamides, such as 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide (IC₅₀ = 49.5 µmol·L⁻¹), replace the ester with an amide.

Amino and Azepane Derivatives

Compounds like methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate () introduce amino and piperazine groups, which improve solubility and target engagement in drug discovery. These substituents contrast with the inert ester and -OCF₃ groups in the target compound .

Data Tables

Table 1: Physical Properties of Selected Pyrazine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate | C₇H₅F₃N₂O₃ | 240.57 | 5-OCF₃, 2-COOCH₃ |

| Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate | C₈H₇F₃N₂O₃ | 236.15 | 5-OCF₃, 2-COOCH₂CH₃ |

| 2-Chloro-5-(trifluoromethoxy)pyrazine | C₅H₂ClF₃N₂O | 198.53 | 5-OCF₃, 2-Cl |

| Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate | C₇H₄ClF₃N₂O₂ | 240.57 | 5-Cl, 6-CF₃, 2-COOCH₃ |

Table 2: Reactivity Comparison

Biological Activity

Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate (MFPM) is an organic compound characterized by its unique trifluoromethoxy substitution, which enhances its lipophilicity and biological activity. This article explores the compound's biological activity, potential mechanisms of action, structure-activity relationships, and relevant case studies.

Structure-Activity Relationship (SAR)

The unique structural features of MFPM allow for a comparative analysis with other related compounds. A summary of similar compounds and their notable activities is presented in the table below:

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate | C7H4ClF3N2O2 | Antimicrobial properties |

| Methyl pyrazine-2-carboxylate | C6H6N2O2 | Lacks trifluoromethyl group; less lipophilic |

| 5-(trifluoromethyl)pyrazine-2-carboxylic acid | C6H4F3N2O2 | Acidic nature without ester functionality |

The presence of the trifluoromethoxy group in MFPM enhances its biological profile compared to other analogs lacking this feature.

Antimicrobial Activity

Research into the antimicrobial properties of pyrazine derivatives has indicated that some compounds exhibit significant activity against Mycobacterium tuberculosis. For instance, related compounds have shown minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting that MFPM could potentially possess similar properties . However, direct studies on MFPM's antimicrobial efficacy are still needed.

Cancer Cell Line Studies

Another area of interest involves the antiproliferative effects of pyrazine derivatives on cancer cell lines. A study demonstrated that certain pyrazine compounds exhibited potent activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values indicating effective inhibition of cell growth . While specific data on MFPM in this context are lacking, its structural similarities suggest potential for further investigation.

Q & A

Q. What are the common synthetic routes for Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate?

The compound is typically synthesized via multi-step sequences starting from pyrazine carboxylate precursors. For example:

- Step 1 : Functionalization of methyl pyrazine-2-carboxylate derivatives with halogenated or trifluoromethoxy groups using sulfonylation or nucleophilic substitution (e.g., treatment with trifluoromethoxybenzyl halides).

- Step 2 : Ester saponification (KOH/MeOH) to generate carboxylic acid intermediates, followed by coupling reactions (e.g., EDCI/HOBt-mediated amidation) to introduce substituents at the 5-position .

- Step 3 : Final purification via silica gel chromatography or recrystallization .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Key methods include:

Q. What are the typical applications of this compound in medicinal chemistry?

It serves as a scaffold for:

- Antimycobacterial agents : Derivatives like propyl 5-(3-phenylureido)pyrazine-2-carboxylate show activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL) .

- NMDA receptor modulators : Pyrazine carboxylates are used to study GluN2A subunit physiology .

- Hybrid molecules : Conjugation with pharmacophores (e.g., benzyl carbamates) enhances targeting in cancer research .

Advanced Questions

Q. How can regioselectivity challenges during pyrazine functionalization be addressed?

Regioselectivity is controlled by:

- Electron-directing groups : The trifluoromethoxy group at C5 directs electrophilic substitution to C3 or C6 positions.

- Metal-mediated coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,5-dimethoxyphenylboronic acid) achieve selective C6 functionalization .

- Protecting group strategies : tert-Butoxycarbonyl (Boc) protection of amines minimizes side reactions during amidation .

Q. What methodologies are used to resolve crystallographic data for pyrazine derivatives?

- SHELX software : SHELXL refines small-molecule structures using high-resolution X-ray data. Key parameters include R-factors (<5% for high quality) and residual density maps to validate electron density .

- Twinned data handling : SHELXPRO interfaces with macromolecular refinement tools for challenging cases (e.g., pseudo-merohedral twinning) .

Q. How do structural modifications at the 5-position impact biological activity?

- Trifluoromethoxy vs. ureido groups : Ureido derivatives (e.g., propyl 5-(3-phenylureido)pyrazine-2-carboxylate) exhibit higher antimycobacterial activity (MIC = 1.56 µg/mL) compared to trifluoromethoxy analogs, likely due to improved membrane permeability .

- Azepanyl substitutions : Methyl 5-(azepan-1-yl)pyrazine-2-carboxylate derivatives show selectivity for human NHE1 inhibition (IC₅₀ = 0.12 µM) via hydrophobic interactions with transmembrane domains .

Q. How can reaction yields be optimized in multi-step syntheses?

- Solvent selection : Dichloromethane (DCM) or THF minimizes side reactions in coupling steps.

- Catalyst loading : Pd/C (5–10 mol%) with MgO as a base improves Suzuki-Miyaura yields (up to 83%) .

- Temperature control : Low-temperature oxidation (OsO₄/NaIO₄, –20°C) prevents over-oxidation of styryl intermediates to dicarbaldehydes .

Data Contradiction Analysis

Q. Why do similar pyrazine derivatives show divergent bioactivity profiles?

Contradictions arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., trifluoromethoxy) reduce basicity, altering target binding vs. electron-donating groups (e.g., methoxy) .

- Stereochemical mismatches : Racemic mixtures (e.g., R/S isomers in piperazine hybrids) may exhibit differing potencies due to enantioselective receptor interactions .

Methodological Best Practices

Q. What strategies improve reproducibility in pyrazine carboxylate syntheses?

- Stoichiometric precision : Use 1.2 equivalents of coupling reagents (e.g., EDCI) to ensure complete amidation .

- Inert atmosphere : Conduct moisture-sensitive reactions (e.g., Grignard additions) under N₂ or Ar.

- Parallel optimization : Screen reaction conditions (e.g., DIPEA vs. TEA as bases) using high-throughput platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.